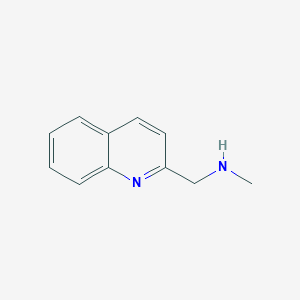

N-Methyl-1-quinolin-2-ylmethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Methyl-1-quinolin-2-ylmethanamine derivatives has been explored in various studies. In one such study, a series of nickel complexes ligated by N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives were synthesized through a one-pot reaction involving 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides. This process was thoroughly characterized using elemental and spectroscopic analyses, as well as X-ray diffraction analyses to determine the structure of the synthesized complexes .

Molecular Structure Analysis

The molecular structure of N-Methyl-1-quinolin-2-ylmethanamine derivatives can vary. For instance, the nickel complexes mentioned previously exhibit two types of structures in their solid states: dimeric with octahedral-coordinated geometry and monomeric with distorted trigonal-bipyramidal geometry. These structural details were elucidated using X-ray diffraction analyses . Another study focused on a specific compound, N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline, which was characterized by MS and NMR spectra and its crystal structure determined by X-ray single-crystal diffraction, revealing a triclinic system with specific geometric parameters .

Chemical Reactions Analysis

The nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives were not only synthesized but also tested for their catalytic activities. These complexes, when activated by Et2AlCl and with Cy3P as an auxiliary ligand, exhibited good to high catalytic activities for ethylene oligomerization, with one system reaching an activity of 4.9 × 10^7 g mol^-1(Ni) h^-1. The study carefully investigated the steric and electronic influence of the substituents and the influence of different catalytic conditions, including the reactivity correlations with auxiliary R3P ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-1-quinolin-2-ylmethanamine derivatives are closely related to their molecular structure. For example, the crystal data for the compound N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline includes a triclinic system, space group Pī, with specific unit cell dimensions and angles, a volume of 914.1(13) Å^3, and a calculated density of 1.230 g/cm^3. The crystal's transparency to X-rays is indicated by its low absorption coefficient (μ = 0.072 mm^-1), and the quality of the crystallographic data is reflected in the R and wR values .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Quinoline and quinazoline alkaloids, including compounds structurally related to N-Methyl-1-quinolin-2-ylmethanamine, have been extensively studied for their potential in drug development due to their broad range of bioactivities. These compounds have been isolated from natural sources and exhibit significant antitumor, antimalarial, antibacterial, antifungal, and antiviral activities, among others. Notably, quinoline derivatives like quinine and camptothecin have marked milestones in antimalarial and anticancer drug development, respectively, underscoring the therapeutic significance of this class of compounds (Shang et al., 2018).

Environmental Applications

The environmental impact of quinoline and its derivatives, including challenges related to their degradation, has been a subject of research due to their use in various industries such as dye, metallurgy, pharmaceutical, rubber, and agrochemical. Quinoline's difficult-to-decompose nature, owing to its bicyclic fused structure and long photooxidation half-life, poses a significant threat to human health and the ecological environment. Research has focused on improving degradation efficiency and fully utilizing the carbon and nitrogen within quinoline to mitigate environmental damage. This involves exploring strains, research progress, and mechanisms of various methods for degrading quinoline, especially through biodegradation and technology combinations (Luo et al., 2020).

Applications in Materials Science

Quinoline and its analogs have also found applications in materials science, particularly in the development of corrosion inhibitors. Quinoline derivatives are effective against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property is enhanced by polar substituents such as hydroxyl, methoxy, amino, and nitro groups, which facilitate adsorption and complex formation. Such research underscores the potential of quinoline derivatives in protecting materials from corrosion, contributing to the longevity and durability of metallic structures (Verma et al., 2020).

Eigenschaften

IUPAC Name |

N-methyl-1-quinolin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBQFFXWWOONSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576706 | |

| Record name | N-Methyl-1-(quinolin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-quinolin-2-ylmethanamine | |

CAS RN |

136727-11-2 | |

| Record name | N-Methyl-1-(quinolin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

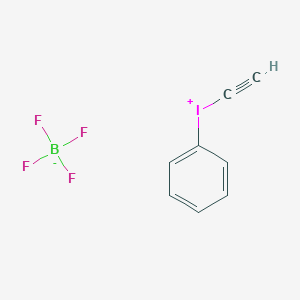

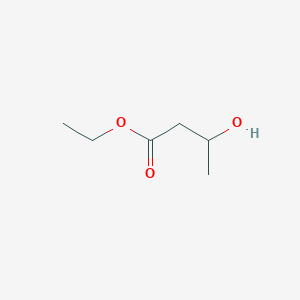

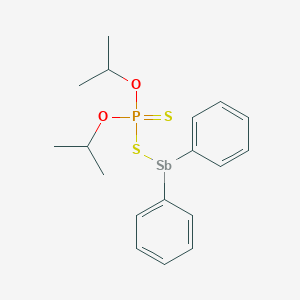

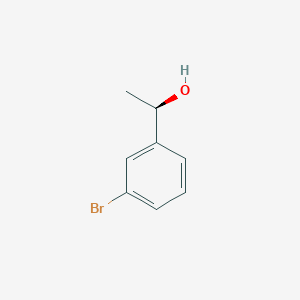

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)